molecular formula C9H7FO3 B14767806 2-Fluoro-6-methoxyterephthalaldehyde

2-Fluoro-6-methoxyterephthalaldehyde

Cat. No.: B14767806
M. Wt: 182.15 g/mol
InChI Key: SGJVMNJXFOOLET-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyterephthalaldehyde is an organic compound with the molecular formula C9H7FO3 It is a derivative of terephthalaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxyterephthalaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 6-methoxyterephthalaldehyde using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process may include steps such as bromination, methoxylation, and subsequent fluorination. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxyterephthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-Fluoro-6-methoxyterephthalic acid.

    Reduction: 2-Fluoro-6-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methoxyterephthalaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyterephthalaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can enhance binding affinity and selectivity for specific molecular targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroterephthalaldehyde: Similar structure but lacks the methoxy group.

    6-Methoxyterephthalaldehyde: Similar structure but lacks the fluorine atom.

    2,6-Difluoroterephthalaldehyde: Contains two fluorine atoms instead of one fluorine and one methoxy group.

Uniqueness

2-Fluoro-6-methoxyterephthalaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research applications.

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

2-fluoro-6-methoxyterephthalaldehyde

InChI

InChI=1S/C9H7FO3/c1-13-9-3-6(4-11)2-8(10)7(9)5-12/h2-5H,1H3

InChI Key

SGJVMNJXFOOLET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)C=O

Origin of Product

United States

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